molecular formula C16H16FN5OS3 B2701560 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 896050-84-3

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2701560
CAS RN: 896050-84-3
M. Wt: 409.52
InChI Key: DSESCWVOCKYGOF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethylsulfanyl group, a thiadiazol ring, an imidazol ring, and a fluorophenyl group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has explored the synthesis and evaluation of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), for their therapeutic potential in cancer. Analog studies have shown that certain compounds retain BPTES's potency and offer improved solubility, suggesting potential for enhanced cancer therapy applications (Shukla et al., 2012).

Antimicrobial and Antifungal Applications

A range of derivatives, including those similar to the compound , have been studied for their antimicrobial and antifungal activities. These studies indicate that such compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans, highlighting their potential in developing new antimicrobial agents (Sych et al., 2019).

Antidepressant and Anxiolytic Effects

Compounds bearing the 2-amino-5-sulfanyl-1,3,4-thiadiazole moiety have been investigated for their central nervous system activity, revealing significant antidepressant and anxiolytic properties. These findings suggest a potential for these compounds in treating mental health disorders, with some showing efficacy comparable to established drugs like Imipramine and Diazepam (Clerici et al., 2001).

Anticancer Activity Screening

Further studies have synthesized and screened a series of analogs for their anticancer activity, demonstrating potent effects against various cancer cell lines. This research contributes to the ongoing exploration of thiadiazole derivatives as potential anticancer agents, with some compounds showing promising results in preliminary screenings (Abu-Melha, 2021).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS3/c1-2-24-16-21-20-14(26-16)19-13(23)10-25-15-18-7-8-22(15)9-11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESCWVOCKYGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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